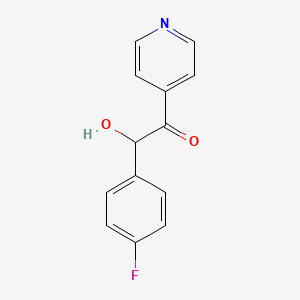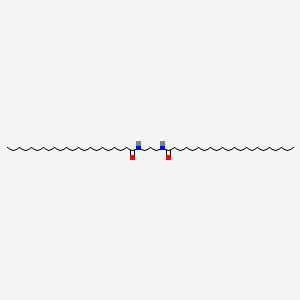
N,N'-(Propane-1,3-diyl)didocosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Propane-1,3-diyl)didocosanamide: is a synthetic organic compound characterized by its unique structure, which includes a propane-1,3-diyl backbone linked to two docosanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Propane-1,3-diyl)didocosanamide typically involves the reaction of propane-1,3-diamine with docosanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N’-(Propane-1,3-diyl)didocosanamide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Propane-1,3-diyl)didocosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines, altering the compound’s properties.
Substitution: The amide groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
N,N’-(Propane-1,3-diyl)didocosanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studying membrane dynamics and protein-lipid interactions.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism by which N,N’-(Propane-1,3-diyl)didocosanamide exerts its effects involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, altering their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N’-(Propane-1,3-diyl)dibenzamide: Similar structure but with benzamide groups instead of docosanamide.
N,N’-(Propane-1,3-diyl)diacrylamide: Contains acrylamide groups, used in polymer chemistry.
N,N’-(Propane-1,3-diyl)dipicolinamide: Utilized in coordination chemistry and catalysis.
Uniqueness: N,N’-(Propane-1,3-diyl)didocosanamide is unique due to its long-chain docosanamide groups, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific interactions with lipid membranes or hydrophobic environments.
Propriétés
Numéro CAS |
116489-89-5 |
|---|---|
Formule moléculaire |
C47H94N2O2 |
Poids moléculaire |
719.3 g/mol |
Nom IUPAC |
N-[3-(docosanoylamino)propyl]docosanamide |
InChI |
InChI=1S/C47H94N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-46(50)48-44-41-45-49-47(51)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3,(H,48,50)(H,49,51) |
Clé InChI |
VEWLCBPNOJYPLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


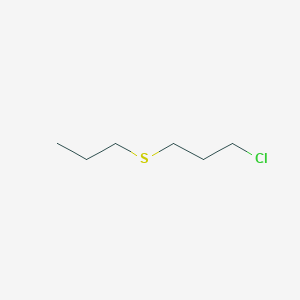
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
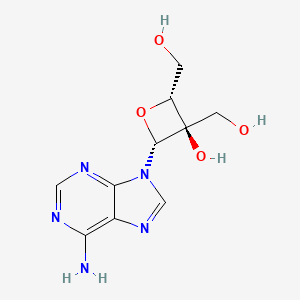
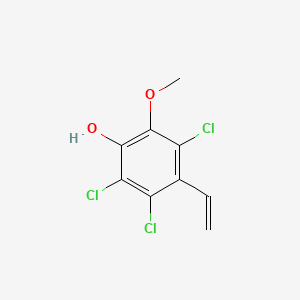
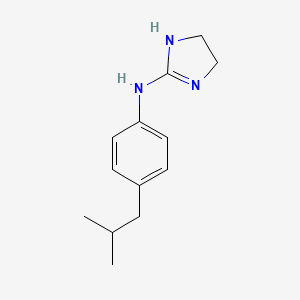
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)
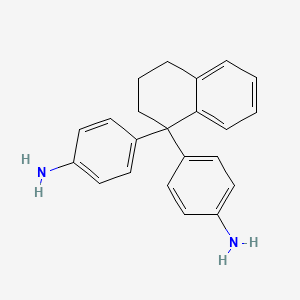
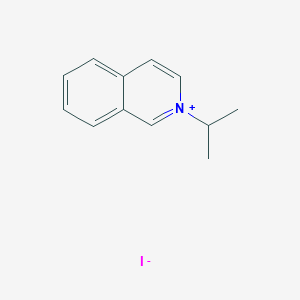
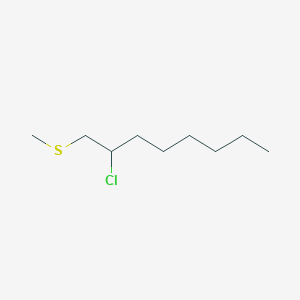

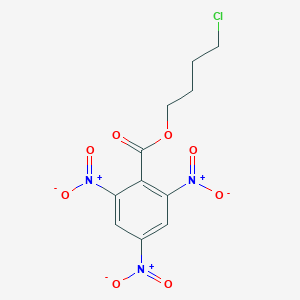
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
